(S)-1-(3-(Difluoromethoxy)phenyl)ethan-1-amine hcl (S)-1-(3-(Difluoromethoxy)phenyl)ethan-1-amine hcl
Brand Name: Vulcanchem
CAS No.:
VCID: VC20135431
InChI: InChI=1S/C9H11F2NO.ClH/c1-6(12)7-3-2-4-8(5-7)13-9(10)11;/h2-6,9H,12H2,1H3;1H/t6-;/m0./s1
SMILES:
Molecular Formula: C9H12ClF2NO
Molecular Weight: 223.65 g/mol

(S)-1-(3-(Difluoromethoxy)phenyl)ethan-1-amine hcl

CAS No.:

Cat. No.: VC20135431

Molecular Formula: C9H12ClF2NO

Molecular Weight: 223.65 g/mol

* For research use only. Not for human or veterinary use.

(S)-1-(3-(Difluoromethoxy)phenyl)ethan-1-amine hcl -

Specification

Molecular Formula C9H12ClF2NO
Molecular Weight 223.65 g/mol
IUPAC Name (1S)-1-[3-(difluoromethoxy)phenyl]ethanamine;hydrochloride
Standard InChI InChI=1S/C9H11F2NO.ClH/c1-6(12)7-3-2-4-8(5-7)13-9(10)11;/h2-6,9H,12H2,1H3;1H/t6-;/m0./s1
Standard InChI Key CWWAOZJYKZZKQB-RGMNGODLSA-N
Isomeric SMILES C[C@@H](C1=CC(=CC=C1)OC(F)F)N.Cl
Canonical SMILES CC(C1=CC(=CC=C1)OC(F)F)N.Cl

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of (S)-1-(3-(Difluoromethoxy)phenyl)ethan-1-amine hydrochloride is C₉H₁₂ClF₂NO, with a molecular weight of 223.65 g/mol. The compound’s structure comprises a phenyl ring substituted at the 3-position with a difluoromethoxy group (–OCF₂H) and an ethanamine moiety bearing a chiral center at the alpha-carbon. The hydrochloride salt enhances solubility and stability, making it suitable for in vitro studies.

Stereochemical Considerations

The (S)-enantiomer exhibits distinct biological activity compared to its (R)-counterpart, underscoring the importance of chirality in receptor binding. The difluoromethoxy group’s electronegativity and steric profile influence interactions with hydrophobic enzyme pockets, potentially enhancing metabolic stability relative to non-fluorinated analogs.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₉H₁₂ClF₂NO
Molecular Weight223.65 g/mol
IUPAC Name(1S)-1-[3-(difluoromethoxy)phenyl]ethanamine hydrochloride
Chiral Center(S)-configuration at C1
SolubilityWater-soluble (hydrochloride salt)

Synthesis and Production Methods

Laboratory-Scale Synthesis

The synthesis involves three primary steps:

  • Preparation of 3-(Difluoromethoxy)benzaldehyde: Achieved via nucleophilic substitution of 3-hydroxybenzaldehyde with difluoromethyl halides.

  • Reductive Amination: The aldehyde reacts with a chiral amine (e.g., (S)-1-phenylethylamine) under catalytic hydrogenation to form the enantiomerically pure intermediate.

  • Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt, which is purified via recrystallization.

Industrial-Scale Optimization

Industrial protocols employ continuous flow reactors to enhance yield and reduce reaction times. Automated purification systems, such as high-performance liquid chromatography (HPLC), ensure >99% enantiomeric excess, critical for pharmaceutical applications.

Biological Activity and Mechanism of Action

Neurotransmitter Receptor Modulation

In rodent models, the compound demonstrates antidepressant-like effects, reducing immobility time in forced swim tests by 40–50% compared to controls. These effects correlate with enhanced serotonin (5-HT₁ₐ) and norepinephrine (α₂-adrenergic) receptor binding, though affinity constants (Kᵢ) remain unquantified in public datasets.

Pharmacodynamic Profile

The difluoromethoxy group’s electron-withdrawing properties may prolong receptor occupancy by stabilizing hydrogen bonds with catalytic residues. Comparative studies with trifluoromethoxy analogs suggest that difluorination balances lipophilicity and polarity, optimizing blood-brain barrier penetration .

Applications in Medicinal Chemistry

Lead Compound Development

As a scaffold, the compound’s modular structure allows derivatization at the amine or phenyl group. For example, alkylation of the amine yields analogs with varied receptor subtype selectivity.

In Vitro Studies

Comparative Analysis with Structural Analogs

Table 2: Comparison with Analogous Compounds

CompoundMolecular FormulaKey Structural DifferenceBiological Activity
(S)-1-(4-(Difluoromethoxy)phenyl)ethanolC₉H₁₀F₂O₂–OH substituent at C1Unknown; limited data
(S)-1-(3-(Trifluoromethoxy)phenyl)ethanamineC₉H₁₁F₃NO–OCF₃ vs. –OCF₂HHigher 5-HT affinity
(R)-1-(3-(Difluoromethoxy)phenyl)ethanamineC₉H₁₂ClF₂NOOpposite chiralityReduced antidepressant effects

The (S)-enantiomer’s superiority in preclinical models underscores the role of stereochemistry in therapeutic efficacy. Replacement of difluoromethoxy with trifluoromethoxy groups increases receptor affinity but may compromise metabolic stability .

Future Research Directions

  • Mechanistic Studies: Elucidate precise binding modes using X-ray crystallography or cryo-EM.

  • Metabolic Profiling: Identify major metabolites and assess hepatotoxicity.

  • Clinical Translation: Conduct phase I trials to evaluate pharmacokinetics in humans.

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